molecular formula C6H3ClF4 B12624019 3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene CAS No. 919273-03-3

3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene

Cat. No.: B12624019
CAS No.: 919273-03-3
M. Wt: 186.53 g/mol
InChI Key: DLTLPEHLRKRHQH-UHFFFAOYSA-N
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Description

3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene is an organofluorine compound with the molecular formula C6H3ClF4 It is a derivative of cyclohexa-1,4-diene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene typically involves the halogenation of cyclohexa-1,4-diene derivatives. One common method includes the gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene in a flow tube reactor at temperatures between 490–510 °C. This process yields 3,3,4,4-tetrafluorocyclohex-1-ene, which is then selectively converted to 1-chloro-2,3-difluorobenzene via intermediate steps of halogenation and dehydrohalogenation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the processes likely involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The double bonds in the cyclohexa-1,4-diene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield polyhalogenated derivatives, while addition reactions can produce saturated or partially saturated compounds.

Scientific Research Applications

3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to participate in reactions with nucleophiles, leading to the formation of new chemical bonds. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,2,4,5-tetrafluorobenzene: Similar in structure but lacks the diene configuration.

    1,4-Dichloro-2,3,5,6-tetrafluorobenzene: Contains additional chlorine atoms.

    Pentafluorobenzene: Contains one more fluorine atom and no chlorine.

Uniqueness

3-Chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene is unique due to its combination of chlorine and fluorine atoms on a cyclohexa-1,4-diene ring. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in organic synthesis and material science .

Properties

CAS No.

919273-03-3

Molecular Formula

C6H3ClF4

Molecular Weight

186.53 g/mol

IUPAC Name

3-chloro-1,2,4,5-tetrafluorocyclohexa-1,4-diene

InChI

InChI=1S/C6H3ClF4/c7-4-5(10)2(8)1-3(9)6(4)11/h4H,1H2

InChI Key

DLTLPEHLRKRHQH-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(C(=C1F)F)Cl)F)F

Origin of Product

United States

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